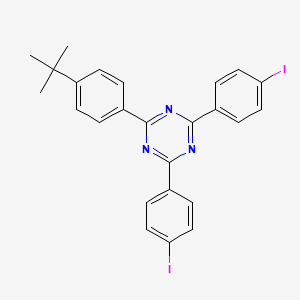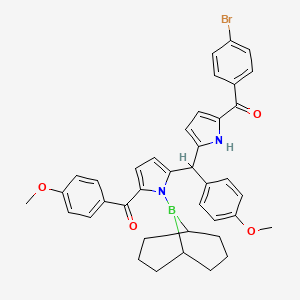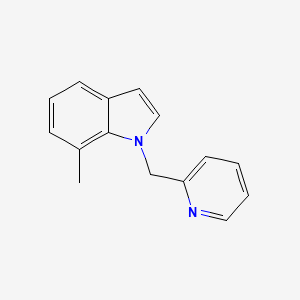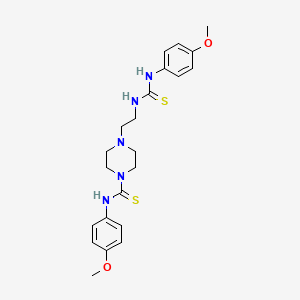
N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethyl oxalate to form a piperazine ring.
Introduction of the methoxyphenyl groups: This step involves the reaction of piperazine with 4-methoxyphenyl isocyanate to introduce the methoxyphenyl groups.
Formation of the thioureido linkage: The final step involves the reaction of the intermediate with thiourea to form the thioureido linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can occur at the thioureido linkage.
Substitution: The piperazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular targets: It may interact with enzymes or receptors involved in biological processes.
Pathways involved: The compound may modulate signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)piperazine: A simpler derivative with similar biological activities.
Thiourea derivatives: Compounds with similar thioureido linkages.
Other piperazine derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C22H29N5O2S2 |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-4-[2-[(4-methoxyphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C22H29N5O2S2/c1-28-19-7-3-17(4-8-19)24-21(30)23-11-12-26-13-15-27(16-14-26)22(31)25-18-5-9-20(29-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,25,31)(H2,23,24,30) |
InChIキー |
KHKLBSBDOTXPTC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=S)NCCN2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


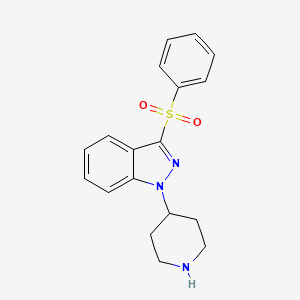
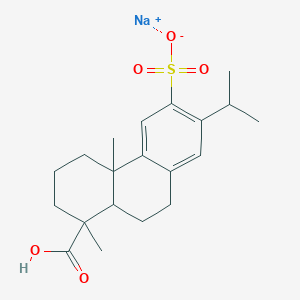
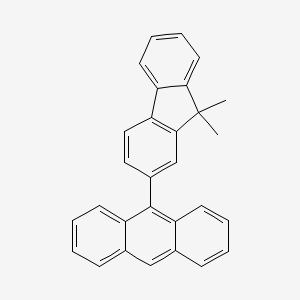
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
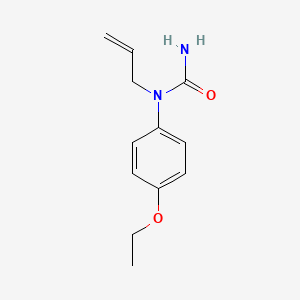
![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
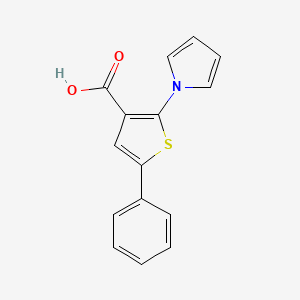
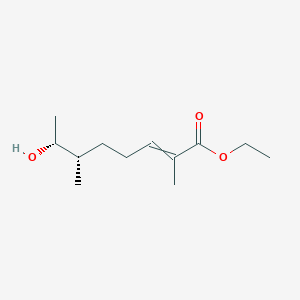
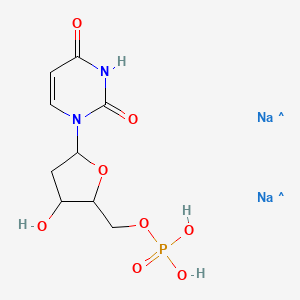

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)
